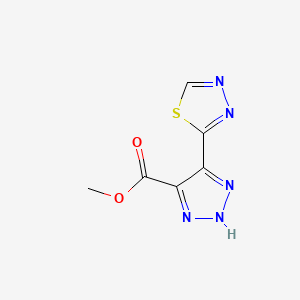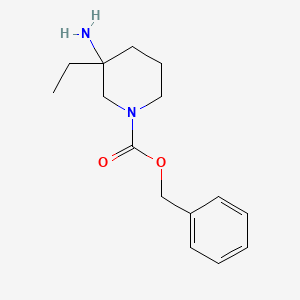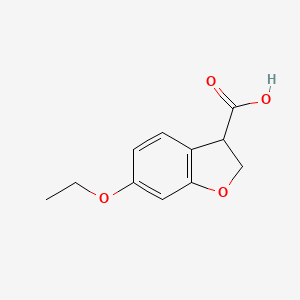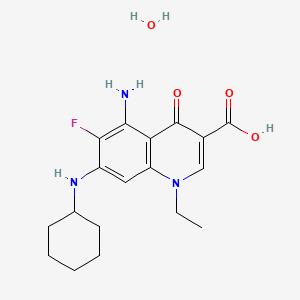
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate (TBOC) is an organic compound belonging to the family of tert-butyl carbamates. It is a colorless liquid with a boiling point of 138°C and a melting point of -50°C. TBOC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds. It has been used in the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. TBOC has also been investigated for its potential use as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Mecanismo De Acción
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate acts as an alkylating agent in the synthesis of various compounds. In the presence of a base, it reacts with a variety of nucleophiles to form a carbamate ester. The carbamate ester can then be used in the synthesis of various compounds, including peptide-based drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate are not well understood. However, it is known to be a potent alkylating agent, and it has been shown to have mutagenic and carcinogenic properties in animal studies. It has also been shown to be toxic to certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be stored at room temperature. However, it is important to note that tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is a potent alkylating agent and can be toxic if not handled properly.
Direcciones Futuras
The potential applications of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in the synthesis of various compounds and materials are still being explored. One potential future direction is the use of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate as a catalyst in chemical reactions. Additionally, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate could be used in the synthesis of polymers, polysaccharides, and other materials. Furthermore, further research could be done to better understand the biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and to develop methods for its safe and effective use in laboratory experiments.
Métodos De Síntesis
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with isopropylcyclopropane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction produces tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and isopropyl bromide as the major products.
Propiedades
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
